molecular formula C4H4N2O3 B1291551 2-Amino-1,3-oxazole-4-carboxylic acid CAS No. 944900-52-1

2-Amino-1,3-oxazole-4-carboxylic acid

Cat. No. B1291551
M. Wt: 128.09 g/mol
InChI Key: HLHGBUDVJAFBRN-UHFFFAOYSA-N
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Description

2-Amino-1,3-oxazole-4-carboxylic acid is a chemical compound that is part of the oxazole family, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of both amino and carboxylic acid functional groups within the same molecule makes it a versatile intermediate for various chemical syntheses and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of oxazole derivatives, such as 2,4-disubstituted oxazoles, can be achieved from alpha-amino acids. A practical approach has been reported where a new sequence for the synthesis of these oxazoles is described. The method involves the use of triphenylphosphine/hexachloroethane for cyclodehydration of intermediate alpha-acylamino aldehydes. This reagent system has also been investigated for the conversion of alpha-acylamino ketones to oxazoles, which could potentially be applied to the synthesis of 2-amino-1,3-oxazole-4-carboxylic acid derivatives .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-amino-1,3-oxazole-4-carboxylic acid, they do provide insights into the structural characterization of related compounds. For instance, the structural details of various transition metal complexes incorporating residues of heterocyclic carboxylic acids have been revealed by single crystal X-ray diffraction . Similarly, molecular adducts of heterocyclic carboxylic acids have been characterized using X-ray powder diffraction and single-crystal X-ray diffraction methods . These techniques are essential for understanding the molecular structure and could be applied to 2-amino-1,3-oxazole-4-carboxylic acid.

Chemical Reactions Analysis

The chemical reactivity of oxazole derivatives is influenced by the functional groups attached to the oxazole ring. For example, the 5-amino-1,2,3-triazole-4-carboxylic acid, a related compound, has been used for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. The chemistry of such compounds can be complex due to the possibility of undergoing rearrangements like the Dimroth rearrangement. A protocol using ruthenium-catalyzed cycloaddition has been developed to give a protected version of this triazole amino acid, which could be analogous to reactions involving 2-amino-1,3-oxazole-4-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-1,3-oxazole-4-carboxylic acid would be influenced by its functional groups. The amino group can participate in hydrogen bonding and act as a base, while the carboxylic acid group can engage in hydrogen bonding and act as an acid. These properties are crucial for the solubility, stability, and reactivity of the compound. Although the provided papers do not directly discuss the properties of 2-amino-1,3-oxazole-4-carboxylic acid, the methodologies and characterizations of related compounds can provide a foundation for predicting and analyzing its properties.

Scientific Research Applications

  • Synthesis of Oxazolines

    • Field : Synthetic Organic Chemistry
    • Application Summary : Oxazoline is an important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. Many oxazoline-based ring structures are noticeable for their biological activities .
    • Methods of Application : Oxazoline is synthesized from various substrates including amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . Specifically, 2-amino alcohols have gained more significance in synthetic organic chemistry, especially in the synthesis of oxazolines .
    • Results or Outcomes : The synthesis of oxazolines has a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
  • Biological Activities of Oxazole Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
    • Methods of Application : The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
    • Results or Outcomes : Oxazole derivatives have been found to possess various biological properties like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
  • Synthesis of Liquid Scintillators

    • Field : Chemical Physics
    • Application Summary : Oxazoline compounds are used in the synthesis of liquid scintillators . A scintillator is a material that exhibits scintillation, the property of luminescence when excited by ionizing radiation.
    • Methods of Application : The synthesis of bis-oxazole intermediate with highly polar terephthalic acid and subsequent double coupling reaction successfully proceeded to give DMPOPOP, which is used as a liquid scintillator .
    • Results or Outcomes : The synthesized liquid scintillator, DMPOPOP, was obtained in good yield .
  • Anticancer Activity

    • Field : Medicinal Chemistry
    • Application Summary : Oxazole derivatives have been found to possess anticancer activity . The presence of a meta-halogen (especially chloro-) on the benzene ring improved anticancer activity .
    • Methods of Application : The study of the chemistry and biological activity of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
    • Results or Outcomes : 3,4-diCl- or 3-Cl-benzene ring exhibited better inhibitory activity than 2,4-diCl substitution .
  • Synthesis of Negishi Coupling

    • Field : Synthetic Organic Chemistry
    • Application Summary : Oxazoline compounds are used in the synthesis of Negishi coupling . Negishi coupling is a powerful method for forming carbon-carbon bonds .
    • Methods of Application : The synthesis of Negishi coupling involves the reaction of organozinc compound with a variety of electrophiles including alkyl halides, acyl chlorides, and aryl halides .
    • Results or Outcomes : The Negishi coupling has been used in the synthesis of complex natural products and pharmaceuticals .
  • Synthesis of Pyrazole Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : Oxazole derivatives are used in the synthesis of pyrazole derivatives . Pyrazole derivatives have been found to possess various biological properties .
    • Methods of Application : The synthesis of pyrazole derivatives involves the reaction of oxazole derivatives with hydrazine .
    • Results or Outcomes : Pyrazole derivatives have been found to possess various biological properties like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Future Directions

For more detailed information, you can refer to the MilliporeSigma product page .

properties

IUPAC Name

2-amino-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHGBUDVJAFBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620740
Record name 2-Amino-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-oxazole-4-carboxylic acid

CAS RN

944900-52-1
Record name 2-Amino-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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